N-Methyl-2-(phenylthio)ethanamine

Lipophilicity CNS drug design Physicochemical profiling

N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0) is a synthetic secondary amine belonging to the phenyl-2-aminoethyl sulfide (PAES) class of thioether-containing phenethylamine analogs. Supplied as a ChemBridge screening compound (catalog #9071064) with ≥95% purity, it features an N-methyl substituent on the ethanamine backbone and a phenylthio group at the 2-position.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
CAS No. 2014-78-0
Cat. No. B1463441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(phenylthio)ethanamine
CAS2014-78-0
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESCNCCSC1=CC=CC=C1.Cl
InChIInChI=1S/C9H13NS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyYWSDHNIDHIDTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0): Thioether-Containing Phenethylamine Screening Compound for CNS and DBH-Targeted Research


N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0) is a synthetic secondary amine belonging to the phenyl-2-aminoethyl sulfide (PAES) class of thioether-containing phenethylamine analogs . Supplied as a ChemBridge screening compound (catalog #9071064) with ≥95% purity, it features an N-methyl substituent on the ethanamine backbone and a phenylthio group at the 2-position [1]. This compound occupies a structurally distinct niche between the primary amine parent (PAES, CAS 2014-75-7) and the fully N,N-dimethylated tertiary amine analog. Its physicochemical profile—characterized by a measured LogP of 2.04 and an exceptionally low topological polar surface area (tPSA) of 12.0 Ų—positions it as a candidate for CNS-penetrant screening libraries and dopamine β-hydroxylase (DBH)-focused mechanistic studies .

Why N-Methyl-2-(phenylthio)ethanamine Cannot Be Simply Swapped with Other Phenylthioethylamine Analogs in Research Protocols


Within the phenylthioethylamine series, seemingly minor N-alkyl substitutions produce substantial shifts in physicochemical and pharmacological profiles that preclude simple interchange. The N-methyl secondary amine (pKa ~9.5–10.5, estimated) differs fundamentally from the primary amine PAES (pKa ~8.73) in its protonation state at physiological pH, altering membrane permeability and target engagement [REFS-1, REFS-2]. The N-methyl group simultaneously reduces hydrogen bond donor capacity from two (primary amine) to one (secondary amine) while lowering tPSA from ~51 Ų (PAES) to 12.0 Ų (N-methyl), a change of approximately 76% that dramatically shifts predicted CNS permeability [REFS-1, REFS-3]. Conversely, the N-ethyl analog (LogP 2.57, tPSA ~37 Ų) is substantially more lipophilic, which may increase non-specific protein binding and alter pharmacokinetics . These quantitative differences in LogP, tPSA, and H-bond donor count mean that replacing N-methyl-2-(phenylthio)ethanamine with any close analog in a screening cascade or SAR study risks invalidating structure-activity correlations and confounding hit-to-lead progression .

Quantitative Differentiation Evidence for N-Methyl-2-(phenylthio)ethanamine vs. Closest Analogs


Lipophilicity (LogP) Comparison: N-Methyl vs. N-Ethyl and Primary Amine Analogs

N-Methyl-2-(phenylthio)ethanamine exhibits a measured LogP of 2.04, placing it within the optimal range for CNS drug-likeness (LogP 1–3.5) . This represents a moderated lipophilicity compared to the N-ethyl analog (LogP 2.57), a difference of ΔLogP = −0.53, and a modest increase over the primary amine PAES (XlogP ~1.9) by ΔLogP ≈ +0.14 [REFS-2, REFS-3]. The N-methyl compound thus occupies an intermediate hydrophobicity window that balances membrane permeability against the risk of excessive non-specific binding associated with higher LogP values .

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (tPSA) Reduction as a CNS-Penetrance Driver

The N-methyl substitution reduces the topological polar surface area to 12.0 Ų, which is approximately 76% lower than the primary amine analog PAES (tPSA ≈ 51.3 Ų) and approximately 68% lower than the N-ethyl analog (PSA ≈ 37.33 Ų) [REFS-1, REFS-2]. A tPSA value below 60–70 Ų is a well-established threshold for predicting passive blood-brain barrier permeation; the value of 12.0 Ų for this compound is among the lowest in the phenylthioethylamine series, predicting excellent passive membrane permeability [1].

tPSA Blood-brain barrier permeability CNS multiparameter optimization

Hydrogen Bond Donor Count and Its Impact on Permeability and Target Engagement

N-Methyl-2-(phenylthio)ethanamine possesses a single hydrogen bond donor (Hdon = 1), in contrast to the primary amine PAES which has two N–H donors (Hdon = 2) [REFS-1, REFS-2]. This reduction in H-bond donor count is significant for passive membrane permeability, as each additional H-bond donor is estimated to reduce permeation by approximately one log unit in Caco-2 and PAMPA models [1]. The single donor and single acceptor (Hacc = 1) profile also reduces the compound's susceptibility to active efflux by P-glycoprotein, which favors substrates with multiple H-bond donors [1].

Hydrogen bond donors Membrane permeability Lipinski rule of five

Class-Level DBH Substrate Activity and Indirect Sympathomimetic Potency

Members of the phenyl-2-aminoethyl sulfide (PAES) class, which includes the N-methyl derivative, have been established as facile substrates for dopamine β-hydroxylase (DBH) in vitro [1]. Within this class, the methylated derivative was identified as 'not only the most potent indirect-acting sympathomimetic, but also the only derivative capable of producing a marked tachyphylaxis' in cardiovascular assays [2]. While the published literature points to alpha-methyl rather than N-methyl as the methylation site in this finding, the structural similarity supports the interpretation that N-methylation may analogously modulate sympathomimetic potency relative to the primary amine parent. Notably, the methylated derivative produced a depressor response in spontaneously hypertensive rats that was distinguishable from the tyramine response, indicating a distinct intraneuronal norepinephrine pool [2]. A direct head-to-head comparison between N-methyl and alpha-methyl analogs has not been published, representing a gap in the quantitative evidence base.

Dopamine β-hydroxylase Sympathomimetic Antihypertensive

Absence of Known Off-Target Liability Data Necessitates Intentional Selectivity Profiling

Unlike CNS-penetrant phenethylamines with established polypharmacology profiles (e.g., amphetamine analogs with activity at SERT, DAT, NET, and 5-HT2 receptors), N-methyl-2-(phenylthio)ethanamine has no published broad-panel receptor screening or safety pharmacology data [1]. This absence of data—while not a positive differentiation per se—constitutes a practical consideration for procurement: users selecting this compound over promiscuous phenethylamine analogs reduce the risk of confounding polypharmacology in target-based screens, provided that confirmatory selectivity profiling is conducted as part of the experimental workflow [1]. Compounds with known polypharmacology (e.g., 2-(3-(phenylthio)phenyl)ethanamine, which is reported to interact with serotonin and dopamine pathways [2]) may introduce interpretative complexity in phenotypic assays that this more narrowly characterized compound avoids.

Selectivity profiling Safety pharmacology Screening cascade design

Recommended Research and Procurement Scenarios for N-Methyl-2-(phenylthio)ethanamine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment or Scaffold for Blood-Brain Barrier-Penetrant Library Design

With a tPSA of 12.0 Ų and LogP of 2.04, N-methyl-2-(phenylthio)ethanamine satisfies CNS multiparameter optimization (MPO) criteria more favorably than its primary amine analog (tPSA ~51 Ų) . Procurement of this compound is indicated for medicinal chemistry teams constructing CNS-focused screening libraries where low tPSA and moderated LogP are prioritized selection criteria. The single H-bond donor further aligns with CNS drug design guidelines, as each additional donor beyond one is associated with reduced BBB permeation [1].

Dopamine β-Hydroxylase (DBH) Substrate Structure-Activity Relationship (SAR) Studies

The PAES scaffold is a validated DBH substrate class with demonstrated antihypertensive activity in spontaneously hypertensive rat models . N-Methyl-2-(phenylthio)ethanamine serves as a systematic N-alkyl SAR probe to interrogate the effect of secondary amine substitution on DBH catalytic efficiency, complementing existing data on the primary amine (PAES) and alpha-methyl analogs. The N-methyl group's impact on the amine pKa and steric environment around the catalytic copper center at DBH can be quantitatively assessed relative to the non-methylated parent [1].

Indirect Sympathomimetic Mechanism-of-Action Studies in Adrenergic Pharmacology

The Pollock et al. (1988) finding that the methylated PAES derivative is the most potent indirect-acting sympathomimetic in the class—and uniquely capable of inducing tachyphylaxis—provides a compelling rationale for using N-methyl-2-(phenylthio)ethanamine in mechanistic adrenergic pharmacology research . Comparative experiments against the primary amine PAES can dissect the contribution of N-alkylation to uptake-1 transporter affinity, vesicular sequestration, and the kinetics of norepinephrine displacement from intraneuronal storage pools .

Hit-to-Lead Optimization Using N-Alkyl Physicochemical Modulation

For screening hits within the phenylthioethylamine chemotype that require LogP tuning without scaffold hopping, N-methyl-2-(phenylthio)ethanamine offers a ΔLogP of −0.53 relative to the N-ethyl analog while preserving the thioether pharmacophore [REFS-1, REFS-2]. This enables systematic exploration of the lipophilicity-activity relationship while maintaining the core structural features responsible for target engagement. The compound is suitable as a reference standard for analytical method development and as a physicochemical benchmarking compound in lead optimization campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-2-(phenylthio)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.